

Spectroscopic Profile of 2-Chloroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroanisole

Cat. No.: B146271

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Introduction

2-Chloroanisole (C₇H₇ClO), also known as 1-chloro-2-methoxybenzene, is an organic compound with applications in various fields of chemical research and development.[1][2] A thorough understanding of its molecular structure and properties is crucial for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of **2-Chloroanisole**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization of this compound.

Molecular Structure and Properties

2-Chloroanisole possesses a molecular weight of 142.58 g/mol .[1][3] Its structure consists of a benzene ring substituted with a chlorine atom and a methoxy group at adjacent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Chloroanisole** in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 1: ^1H NMR Spectroscopic Data for **2-Chloroanisole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.36	dd	7.8, 1.4	1H	Ar-H
7.22	t	7.8	1H	Ar-H
6.91	t	8.4	1H	Ar-H
6.88	d	7.6	1H	Ar-H
3.90	s	-	3H	$-\text{OCH}_3$

Source: The Royal Society of Chemistry[4]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Chloroanisole**

Chemical Shift (δ) ppm	Assignment
155.1	C-OCH ₃
130.3	Ar-C
127.7	Ar-C
122.3	Ar-C-Cl
121.2	Ar-C
112.9	Ar-C
56.2	-OCH ₃

Source: The Royal Society of Chemistry,
ChemicalBook[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Chloroanisole** would be expected to show characteristic absorption bands for the C-O, C-Cl, aromatic C-H, and C=C bonds.

Table 3: Principal IR Absorption Bands for **2-Chloroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Aliphatic C-H Stretch (-OCH ₃)
~1600-1450	Medium-Strong	Aromatic C=C Stretch
~1250-1200	Strong	Aryl-O Stretch
~750-700	Strong	C-Cl Stretch

Note: This table is based on typical IR absorption ranges for the functional groups present in 2-Chloroanisole.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2-Chloroanisole** shows the molecular ion peak and various fragmentation peaks.

Table 4: Mass Spectrometry Data for **2-Chloroanisole**

m/z	Relative Intensity	Assignment
142	High	[M] ⁺ (Molecular Ion)
127	High	[M-CH ₃] ⁺
99	Medium	[M-CH ₃ -CO] ⁺ or [M-Cl] ⁺
77	Medium	[C ₆ H ₅] ⁺

Source: ChemicalBook,
PubChem[1][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A sample of **2-Chloroanisole** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[7] The solution is transferred to an NMR tube. NMR spectra are acquired on a spectrometer, such as a 400 MHz instrument.[4] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like **2-Chloroanisole**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8] This assembly is

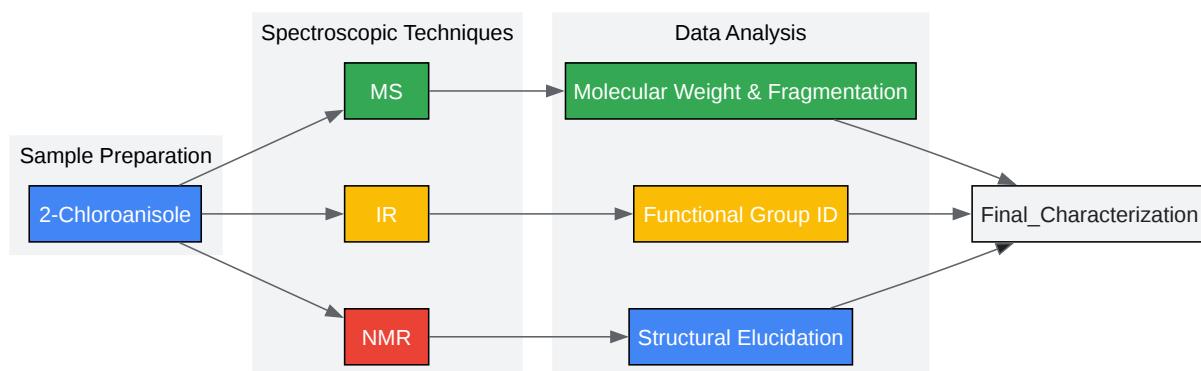
then placed in the sample holder of an FTIR spectrometer. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of **2-Chloroanisole** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum, where the sample is bombarded with high-energy electrons.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of spectroscopic analysis for **2-Chloroanisole**.



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Caption: Workflow of Spectroscopic Analysis for **2-Chloroanisole**.

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References

- 1. 2-Chloroanisole | C₇H₇ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 2-Chloroanisole(766-51-8) ¹³C NMR spectrum [chemicalbook.com]
- 6. 2-Chloroanisole(766-51-8) MS [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. webassign.net [webassign.net]
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